An In-depth Technical Guide to the Chemical Properties of [4-(2-Methylpropyl)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(2-Methylpropyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-Methylpropyl)phenyl]methanol, also commonly known as 4-isobutylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₁₁H₁₆O. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural similarity to the isobutylphenyl moiety of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), makes it a relevant compound for studies related to ibuprofen synthesis, metabolism, and impurity profiling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of [4-(2-Methylpropyl)phenyl]methanol, tailored for a scientific audience.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of [4-(2-Methylpropyl)phenyl]methanol is essential for its handling, characterization, and application in research and development. The available data, including predicted and experimentally determined values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 164.24 g/mol | --INVALID-LINK-- |
| CAS Number | 110319-85-2 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not experimentally determined. | - |
| Melting Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane.[2] | - |
| XlogP | 2.8 | --INVALID-LINK--[3] |
Spectral Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of [4-(2-Methylpropyl)phenyl]methanol. Below are the expected spectral features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Benzylic protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.
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Hydroxyl proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent. Deuterium exchange with D₂O can confirm this signal.
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Isobutyl group protons: A doublet for the two methyl groups (around δ 0.9 ppm), a multiplet for the methine proton (around δ 1.8 ppm), and a doublet for the methylene protons (around δ 2.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the ipso-carbons (attached to the isobutyl and methanol groups) having distinct chemical shifts.
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Benzylic carbon (-CH₂OH): A signal around δ 65 ppm.
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Isobutyl group carbons: Signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon will be observed in the aliphatic region (δ 20-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of [4-(2-Methylpropyl)phenyl]methanol is expected to exhibit the following characteristic absorption bands:
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O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[4]
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.[4]
Mass Spectrometry (MS)
In mass spectrometry, [4-(2-Methylpropyl)phenyl]methanol is expected to show a molecular ion peak [M]⁺ at m/z = 164. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH) or water (H₂O), and cleavage of the isobutyl group. A prominent peak at m/z 107, corresponding to the tropylium ion formed after benzylic cleavage, is also anticipated.
Experimental Protocols
Synthesis of [4-(2-Methylpropyl)phenyl]methanol
A common and efficient method for the synthesis of [4-(2-Methylpropyl)phenyl]methanol is the reduction of 4-isobutylbenzaldehyde.
Reaction: 4-Isobutylbenzaldehyde + NaBH₄ → [4-(2-Methylpropyl)phenyl]methanol
Materials:
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4-Isobutylbenzaldehyde
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Sodium borohydride (NaBH₄)[5]
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Methanol or Ethanol
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Diethyl ether or Dichloromethane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 4-isobutylbenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Remove the alcohol solvent under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude [4-(2-Methylpropyl)phenyl]methanol can be purified by flash column chromatography on silica gel.
Materials:
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified [4-(2-Methylpropyl)phenyl]methanol.
Chemical Reactivity and Potential Signaling Pathways
[4-(2-Methylpropyl)phenyl]methanol undergoes typical reactions of a primary benzyl alcohol.
Oxidation
The primary alcohol group can be oxidized to the corresponding aldehyde, 4-isobutylbenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can further oxidize it to 4-isobutylbenzoic acid.
Esterification
The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst to form the corresponding esters. For example, reaction with acetic anhydride would yield 4-isobutylbenzyl acetate.
Biological Activity and Signaling Pathways
While [4-(2-Methylpropyl)phenyl]methanol itself is not a well-characterized bioactive molecule, related benzyl alcohol derivatives have been shown to possess biological activities. For instance, 4-hydroxybenzyl alcohol has demonstrated neuroprotective effects through the upregulation of antioxidant proteins via the PI3K/Akt signaling pathway.[6] Other benzyl alcohol derivatives have been shown to attenuate inflammatory responses by regulating NF-κB and AP-1 activity.[7] Given its structural similarity to these compounds, [4-(2-Methylpropyl)phenyl]methanol could potentially exhibit similar biological activities, though this requires experimental verification. There is currently no direct evidence linking [4-(2-Methylpropyl)phenyl]methanol to specific signaling pathways.
Visualizations
Caption: Synthesis and key reactions of [4-(2-Methylpropyl)phenyl]methanol.
Caption: General workflow for the synthesis and purification.
Caption: Hypothesized biological signaling pathways based on related compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bmse000599 4-isopropylbenzyl Alcohol at BMRB [bmrb.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
